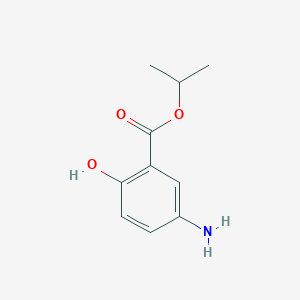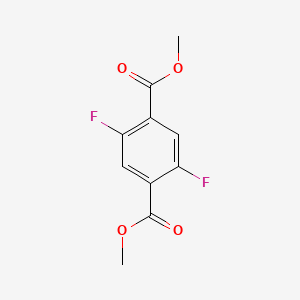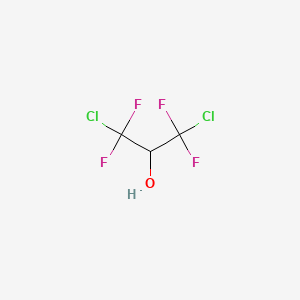
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro-
Übersicht
Beschreibung
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- is a chemical compound with the molecular formula C3H4Cl2F4O It is a derivative of 2-propanol, where the hydrogen atoms are replaced by chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- typically involves the halogenation of 2-propanol. The process includes the introduction of chlorine and fluorine atoms into the 2-propanol molecule. This can be achieved through various halogenation reactions, using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. The industrial methods also include purification steps to remove any by-products and ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Less halogenated alcohols.
Substitution: Compounds with new functional groups replacing chlorine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the compound, making it useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-propanol: A similar compound with two chlorine atoms and no fluorine atoms.
2,3-Dichloro-1-propanol: Another isomer with chlorine atoms at different positions.
1,1,1,3,3,3-Hexafluoro-2-propanol: A compound with six fluorine atoms and no chlorine atoms.
Uniqueness
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1,3-dichloro-1,1,3,3-tetrafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4O/c4-2(6,7)1(10)3(5,8)9/h1,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTWWGUPWWRRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195692 | |
| Record name | 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-93-6 | |
| Record name | 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


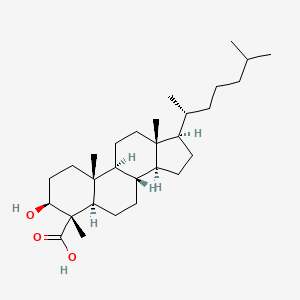

![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
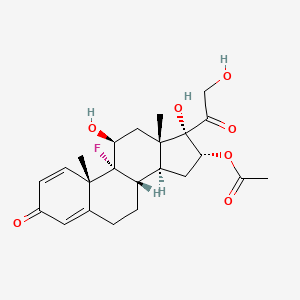
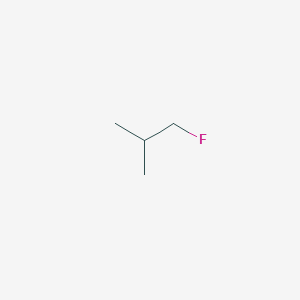
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)

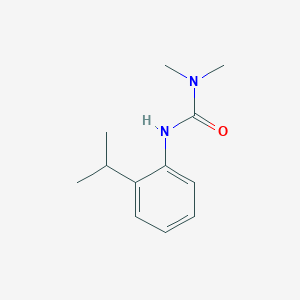

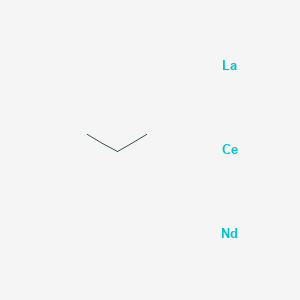
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
